REACTION_CXSMILES
|
[CH3:1][C:2]([C:4]1[O:5][C:6]2[CH:12]=[CH:11][CH:10]=[CH:9][C:7]=2[CH:8]=1)=[O:3].[Br:13]Br>C(Cl)Cl>[O:5]1[C:6]2[CH:12]=[CH:11][CH:10]=[CH:9][C:7]=2[CH:8]=[C:4]1[C:2](=[O:3])[CH2:1][Br:13]
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
CC(=O)C=1OC2=C(C1)C=CC=C2
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
3.2 mL
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
Then the reaction mixture is stirred at +15° C. for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
Then it is washed with water, with diluted sodium bicarbonate solution and again with water
|
Type
|
CUSTOM
|
Details
|
The organic phase is dried
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
O1C(=CC2=C1C=CC=C2)C(CBr)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |